(R)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide
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Overview
Description
®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Carboxamidation: The final step involves the conversion of the hydroxymethylated pyrrolidine to the carboxamide derivative using appropriate reagents and conditions.
Industrial Production Methods
In industrial settings, the production of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl and carboxamide groups play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Methylpyrrolidine: A structurally related compound with a methyl group instead of a hydroxymethyl group.
Pyrrolidine-2-carboxamide: A compound with a similar pyrrolidine ring but lacking the hydroxymethyl group.
Uniqueness
®-2-(Hydroxymethyl)pyrrolidine-1-carboxamide is unique due to its chiral nature and the presence of both hydroxymethyl and carboxamide functional groups
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m1/s1 |
InChI Key |
DLKMVGSBOOTVRL-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)N)CO |
Canonical SMILES |
C1CC(N(C1)C(=O)N)CO |
Origin of Product |
United States |
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